3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide
Description
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Properties
IUPAC Name |
3-pyrrol-1-yl-N-[[2-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3OS/c21-20(22,23)15-8-2-1-6-13(15)12-25-18(27)17-16(26-10-3-4-11-26)14-7-5-9-24-19(14)28-17/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMLDIASOPRLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a thieno[2,3-b]pyridine core, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.
- Molecular Formula : C20H14F3N3OS
- Molecular Weight : 401.41 g/mol
- CAS Number : 1251703-12-4
The compound's structure includes a pyrrole group and a trifluoromethylbenzyl substituent, enhancing its potential for biological activity. The carboxamide functional group contributes to its solubility and reactivity, making it a subject of interest in medicinal chemistry .
Biological Activities
Research indicates that compounds related to thieno[2,3-b]pyridines exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that thieno[2,3-b]pyridine derivatives can inhibit the proliferation of cancer cells. For example, research on similar compounds demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with mechanisms involving apoptosis and alterations in metabolic pathways .
- Antimicrobial Activity : The compound may also possess antimicrobial properties, as thieno[2,3-b]pyridines have been reported to exhibit activity against various pathogens .
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound could have anti-inflammatory effects, potentially making them useful in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have indicated:
- Inhibition of Glycolysis : The compound has been shown to affect metabolic pathways such as glycolysis and gluconeogenesis in cancer cells, leading to reduced viability .
- Apoptotic Pathways : Evidence suggests that treatment with this compound induces apoptosis in cancer cells, which is critical for its anticancer activity .
- Interaction with Biological Macromolecules : Ongoing research aims to elucidate how this compound interacts with proteins and other macromolecules within cells to exert its effects .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds featuring similar structural motifs:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-thieno[2,3-b]pyridine-2-carboxamide | Similar thieno[2,3-b]pyridine core | Anticancer properties |
| 4-(Trifluoromethyl)thieno[2,3-b]pyridine | Trifluoromethyl group | Antimicrobial activity |
| 6-(Trifluoromethyl)pyridin-2-carboxamide | Pyridine core with carboxamide | Anti-inflammatory effects |
This comparative analysis highlights the unique combination of functional groups present in this compound that may confer distinct pharmacological properties .
Case Studies
Recent studies have further explored the efficacy of thieno[2,3-b]pyridine derivatives in clinical settings:
- Breast Cancer Treatment Study : A study involving MDA-MB-231 and MCF-7 cell lines demonstrated that the compound significantly reduced the population of cancer stem cells (CSCs), indicating potential for targeting CSCs in breast cancer therapy .
- Metabolomics Profiling : Metabolic profiling revealed significant alterations in various metabolites following treatment with the compound, suggesting its role in modulating metabolic pathways critical for cancer cell survival .
Scientific Research Applications
The compound 3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic molecule featuring a thieno[2,3-b]pyridine core, characterized by a fused thiophene and pyridine ring, which gives it unique chemical properties. The molecule also includes a pyrrole group and a trifluoromethylbenzyl substituent, which gives it potential for biological activity. The carboxamide functional group influences its solubility and reactivity, making it interesting for medicinal chemistry.
Scientific Research Applications
Research indicates that thieno[2,3-b]pyridine-related compounds exhibit significant biological activities . Studies on the interactions of this compound with biological macromolecules are essential for understanding its mechanism of action. Key areas of investigation include:
- Enzyme Inhibition Determining its ability to inhibit specific enzymes involved in disease pathways.
- Receptor Binding Assessing its affinity for various receptors to understand its potential as a therapeutic agent.
- Cellular Interactions Examining how it interacts with cells to modulate cellular functions.
Related Compounds and Their Activities
Several compounds share structural similarities with This compound .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-thieno[2,3-b]pyridine-2-carboxamide | Similar thieno[2,3-b]pyridine core | Anticancer properties |
| 4-(Trifluoromethyl)thieno[2,3-b]pyridine | Trifluoromethyl group | Antimicrobial activity |
| 6-(Trifluoromethyl)pyridin-2-carboxamide | Pyridine core with carboxamide | Anti-inflammatory effects |
Q & A
Q. What synthetic strategies are effective for synthesizing 3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:
Core Thieno[2,3-b]pyridine Formation : Cyclization of substituted pyridines with thiophene derivatives under acidic or basic conditions, as seen in analogous thieno-pyridine syntheses .
Introduction of the Pyrrole Moiety : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 1H-pyrrol-1-yl group .
Carboxamide Linkage : Reaction of the carboxylic acid intermediate with 2-(trifluoromethyl)benzylamine using coupling agents like EDC/HOBt .
Key Considerations :
- Purification via column chromatography (e.g., EtOAc/hexane gradients) and recrystallization (e.g., ethanol/water mixtures) .
- Characterization by IR (to confirm amide C=O stretch at ~1659 cm⁻¹) and ¹H/¹³C NMR (to verify trifluoromethyl and benzyl protons) .
Example Protocol (hypothetical, based on and ):
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | Thiophene + Pyridine derivative, H₂SO₄, 80°C | 75% | TLC (Rf = 0.3, EtOAc/hexane) |
| 2 | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 65% | IR (pyrrole N-H stretch ~3400 cm⁻¹) |
| 3 | EDC, HOBt, DCM, RT | 85% | ¹H NMR (δ 4.6 ppm for benzyl CH₂) |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
- Spectroscopic Analysis :
- IR Spectroscopy : Identify key functional groups (amide C=O at ~1660 cm⁻¹, trifluoromethyl C-F stretches at 1150–1220 cm⁻¹) .
- NMR : ¹⁹F NMR to confirm trifluoromethyl symmetry (δ -60 to -70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
- Methodological Answer :
- Modular Substitution : Synthesize derivatives with variations in:
- The pyrrole ring (e.g., electron-withdrawing groups to modulate reactivity) .
- The trifluoromethylbenzyl group (e.g., meta/para substituents to alter steric effects) .
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or ELISA. Compare IC₅₀ values to identify critical substituents .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to therapeutic targets, guided by crystallographic data from related compounds .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies are effective for analyzing crystallographic data of thieno[2,3-b]pyridine derivatives?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve trifluoromethyl disorder .
- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain CF₃ groups using SHELXL .
- Hydrogen Bonding Analysis : Identify key interactions (e.g., amide N-H…O=S in sulfonamide analogs) using Mercury software .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Use a standardized shake-flask method with HPLC quantification .
- pH-Dependent Studies : Test solubility in buffered solutions (pH 1–10) to assess ionization effects on the carboxamide group .
- Co-solvent Systems : Explore DMSO/water or PEG-400 mixtures to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
